molecular formula C10H19N3O2 B15273100 tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate

tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate

Cat. No.: B15273100
M. Wt: 213.28 g/mol
InChI Key: GNZWSPLUXPUAPB-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZWSPLUXPUAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2}. The structure features a pyrrolidine ring with a tert-butyl group and a carbamimidoyl substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
  • Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's stability and bioavailability, contributing to its antioxidant effects.

Structure-Activity Relationship (SAR)

The incorporation of the tert-butyl group is known to modulate lipophilicity and metabolic stability. Research indicates that variations in substituents can significantly affect the compound's potency and selectivity toward specific biological targets .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives of pyrrolidine compounds, including this compound, against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications in the alkyl chain length and branching could lead to improved absorption and distribution profiles in vivo. Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
tert-Butyl 3-hydroxypyrrolidine-1-carboxylateAntioxidant
tert-Butyl 3-aminoazetidine-1-carboxylateAnticancer

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on ActivityReference
Tert-butylIncreased lipophilicity
HydroxymethylEnhanced solubility
CarbamimidoylImproved target specificity

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